B1574649 M3541

M3541

カタログ番号 B1574649
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

科学的研究の応用

1. Potent and Selective ATM Kinase Inhibition

M3541 is identified as a highly potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, which is crucial in DNA damage response and cell cycle control. This selective inhibition offers promising therapeutic potential, particularly in enhancing the efficacy of radiotherapy and chemotherapy for cancer treatment (Fuchss et al., 2018).

2. Enhancing Radiotherapy and Chemotherapy

M3541 has shown significant potential in potentiating the effects of fractionated radiotherapy and chemotherapy in various cancer cell models and animal studies. Its mechanism involves modifying cellular responses to DNA damage, leading to the potentiation of radiation therapy and chemotherapy that induce double-strand breaks (DSB) in DNA (Zimmermann et al., 2018).

3. Role in Immunomodulation and Cancer Cell Death

Recent studies indicate that M3541 can augment radiation-induced inflammatory signaling in cancer cells. It has been observed to inhibit ATM signaling, enhance cell death, and potentially facilitate immune cell-mediated killing of cancer cells. This suggests a novel approach to radio-immunotherapy for treating advanced tumors (Chiu et al., 2023).

4. Synergistic Effects with DNA-DSB Inducing Therapies

M3541 belongs to a new class of selective ATM inhibitors showing remarkable synergy with DNA-DSB inducing therapies, such as radiotherapy and topoisomerase inhibitors. This synergy leads to enhanced antitumor activity, suggesting its potential as a combination therapy partner in cancer treatment (Zimmermann et al., 2022).

特性

製品名

M3541

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

M3541;  M 3541;  M-3541; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。